2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde
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Overview
Description
2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 2-methyl-5-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde is replaced by the trifluoroethoxy group.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoroethoxy group.
Major Products Formed
Oxidation: 2-Methyl-5-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 2-Methyl-5-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for biological imaging.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, the trifluoroethoxy group can enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their bioavailability. The aldehyde group can form covalent bonds with biological targets, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(2,2,2-trifluoroethoxy)methylbenzaldehyde
- 5-Methoxy-2-(trifluoromethyl)benzaldehyde
- Lansoprazole Related Compound B
Uniqueness
2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the specific positioning of the trifluoroethoxy group and the methyl group on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7-2-3-9(4-8(7)5-14)15-6-10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFFHHIQEVUZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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